Cas no 36212-74-5 (2-amino-N-hydroxybutanamide)

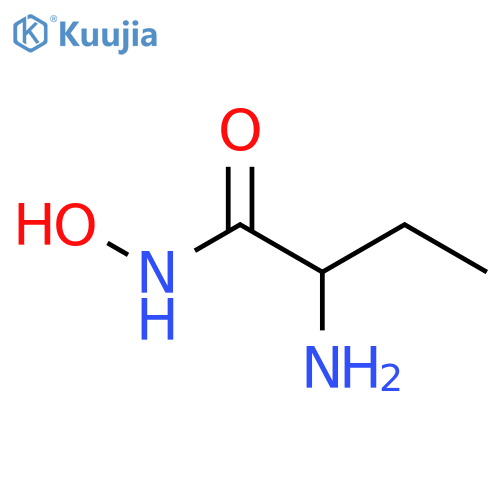

2-amino-N-hydroxybutanamide structure

商品名:2-amino-N-hydroxybutanamide

2-amino-N-hydroxybutanamide 化学的及び物理的性質

名前と識別子

-

- butyrohydroxamic acid, 2-amino-

- 2-amino-N-hydroxybutanamide

- NSC-83120

- LS-07048

- N-hydroxy2-aminobutanimidic acid

- 36212-74-5

- N-butyrohydroxamic acid, 2-amino-

- CS-0359062

- DTXSID50292478

- MFCD19625199

- SCHEMBL246284

- EN300-1154120

- NSC83120

- AKOS013308983

-

- MDL: MFCD19625199

- インチ: InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7)

- InChIKey: TYTVEXBKMJEECD-UHFFFAOYSA-N

- ほほえんだ: CCC(C(=O)NO)N

計算された属性

- せいみつぶんしりょう: 118.0743

- どういたいしつりょう: 118.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 84.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

- PSA: 75.35

2-amino-N-hydroxybutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-1g |

2-Amino-N-hydroxybutanamide |

36212-74-5 | 97% | 1g |

¥3456.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-250mg |

2-Amino-N-hydroxybutanamide |

36212-74-5 | 97% | 250mg |

¥1497.00 | 2024-05-16 | |

| abcr | AB413741-1 g |

2-Amino-N-hydroxybutanamide |

36212-74-5 | 1g |

€122.60 | 2022-08-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429732-5g |

2-Amino-N-hydroxybutanamide |

36212-74-5 | 97% | 5g |

¥12096.00 | 2024-05-16 | |

| TRC | A636130-500mg |

2-amino-N-hydroxybutanamide |

36212-74-5 | 500mg |

$ 135.00 | 2022-06-07 | ||

| TRC | A636130-50mg |

2-amino-N-hydroxybutanamide |

36212-74-5 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB413741-5g |

2-Amino-N-hydroxybutanamide; . |

36212-74-5 | 5g |

€381.90 | 2024-04-17 | ||

| A2B Chem LLC | AI89809-1g |

2-Amino-n-hydroxybutanamide |

36212-74-5 | 95% | 1g |

$61.00 | 2024-04-20 | |

| 1PlusChem | 1P00J375-5g |

2-amino-N-hydroxybutanamide |

36212-74-5 | 95% | 5g |

$240.00 | 2024-05-04 | |

| eNovation Chemicals LLC | Y1237509-1g |

2-amino-N-hydroxybutanamide |

36212-74-5 | 95% | 1g |

$125 | 2025-02-20 |

2-amino-N-hydroxybutanamide 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

36212-74-5 (2-amino-N-hydroxybutanamide) 関連製品

- 69749-17-3(N-hydroxy2-aminohexanimidic acid)

- 31982-78-2(H-Leu-NHOH·TFA)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:36212-74-5)2-amino-N-hydroxybutanamide

清らかである:99%

はかる:5g

価格 ($):1074.0